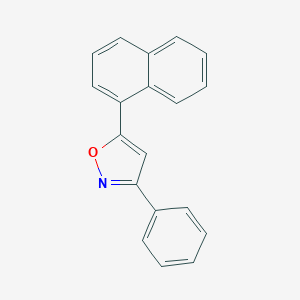

5-(1-Naphthyl)-3-phenylisoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(1-Naphthyl)-3-phenylisoxazole, also known as this compound, is a useful research compound. Its molecular formula is C19H13NO and its molecular weight is 271.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antitumor Activity

Research has indicated that derivatives of 5-(1-Naphthyl)-3-phenylisoxazole exhibit significant antitumor properties. A series of indole-containing diarylisoxazoles, including those based on the this compound scaffold, have shown preferential antiproliferative activity against various human cancer cell lines. Notably, compounds featuring this structure demonstrated low micromolar IC50 values in Colo320 (colon) and Calu-3 (lung) cancer cell lines, suggesting their potential as anticancer agents .

Cystic Fibrosis Treatment

Another promising application lies in the treatment of cystic fibrosis. The compound serves as an intermediate in synthesizing bioactive molecules that enhance the activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). This is crucial for restoring chloride ion transport in epithelial cells affected by genetic mutations associated with cystic fibrosis . The fluorinated derivatives of this compound have been explored for their ability to undergo further functionalization, leading to compounds that can effectively modulate CFTR activity .

Case Study on Antimicrobial Properties

A recent investigation into azole-based heterocycles highlighted the antimicrobial potential of compounds derived from this compound. The synthesized compounds were tested against various bacterial strains, demonstrating notable antibacterial and antifungal activities. The introduction of different substituents on the naphthyl and phenyl rings significantly influenced the biological efficacy, indicating that structural modifications can enhance antimicrobial properties .

Fluorination Studies

The direct fluorination of this compound has been a focal point for developing new derivatives with improved pharmacological profiles. Studies showed that fluorinated isoxazoles could be synthesized efficiently, allowing for further modifications that may lead to novel therapeutic agents. The scalability of this process was validated through successful yield optimization experiments .

化学反応の分析

Direct Fluorination at the C-4 Position

5-(1-Naphthyl)-3-phenylisoxazole undergoes regioselective fluorination at the C-4 position using N-fluorobenzenesulfonimide (NFSI) and n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C. This method achieves moderate to high yields (20–75%) and tolerates bulky substituents like the 1-naphthyl group .

Optimized Fluorination Conditions

| Parameter | Optimal Value |

|---|---|

| Fluorinating Agent | NFSI (2.0 equiv) |

| Base | n-BuLi (1.2 equiv) |

| Solvent | THF |

| Temperature | −78°C |

| Yield | 67–75% |

Key findings:

-

Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the phenyl ring enhance reactivity .

-

Deprotection : The acetal group at C-5 (if present) can be hydrolyzed to an aldehyde using HCl (1N, 90°C), enabling further functionalization .

2.2. Hydrolysis to Carboxylic Acids

Ethyl ester derivatives of 3-phenylisoxazoles (e.g., ethyl 5-phenylisoxazole-3-carboxylate) are hydrolyzed to carboxylic acids using NaOH (2M) and HCl (0.5M), achieving yields up to 94% . While not directly tested on this compound, this method is applicable to analogous structures .

Biological Activity of Derivatives

Fluorinated and substituted analogs of this compound show bioactivity:

-

Anticancer Activity : Derivatives inhibit tubulin polymerization (IC₅₀: 0.04–12.00 µM) in leukemia and ovarian cancer cells .

-

Antimicrobial Effects : Substitutions with thiophene or halogens enhance activity against E. coli and S. aureus .

Example Bioactivity Data

| Compound | Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| Fluorinated analog | Tubulin polymerization | 0.04 µM | |

| Chlorophenyl derivative | E. coli | 12.5 µg/mL |

Stability and ADME Profile

Isoxazole derivatives exhibit favorable chemical stability and solubility:

特性

CAS番号 |

1035-93-4 |

|---|---|

分子式 |

C19H13NO |

分子量 |

271.3 g/mol |

IUPAC名 |

5-naphthalen-1-yl-3-phenyl-1,2-oxazole |

InChI |

InChI=1S/C19H13NO/c1-2-8-15(9-3-1)18-13-19(21-20-18)17-12-6-10-14-7-4-5-11-16(14)17/h1-13H |

InChIキー |

HQMMIXOFZBIVFY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC4=CC=CC=C43 |

正規SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC4=CC=CC=C43 |

同義語 |

5-(1-Naphtyl)-3-phenylisoxazole |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。